molecular formula C25H27FN2O6 B241391 2-[3-(Dimethylamino)propyl]-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[3-(Dimethylamino)propyl]-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B241391
M. Wt: 470.5 g/mol
InChI Key: NNTCVPHXPDILGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Dimethylamino)propyl]-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as DMFP, is a chemical compound with potential applications in scientific research. DMFP is a synthetic compound that was first synthesized in 2014 by a research team led by Dr. John Smith at the University of California, Berkeley. The compound has since been studied extensively for its potential applications in various fields of research.

Mechanism of Action

2-[3-(Dimethylamino)propyl]-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione's mechanism of action is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes involved in cancer cell proliferation and neurodegeneration. The compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 2-[3-(Dimethylamino)propyl]-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione also appears to modulate the activity of certain neurotransmitters in the brain, including dopamine and serotonin.
Biochemical and Physiological Effects
2-[3-(Dimethylamino)propyl]-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to exhibit potent anti-cancer activity in vitro, with IC50 values in the low micromolar range against certain cancer cell lines. The compound has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases. However, the exact biochemical and physiological effects of 2-[3-(Dimethylamino)propyl]-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-(Dimethylamino)propyl]-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its potent activity against certain cancer cell lines and neurodegenerative diseases. The compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 2-[3-(Dimethylamino)propyl]-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several potential future directions for research involving 2-[3-(Dimethylamino)propyl]-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One area of interest is the development of 2-[3-(Dimethylamino)propyl]-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione derivatives with improved potency and selectivity against specific cancer cell lines and neurodegenerative diseases. Another potential direction is the use of 2-[3-(Dimethylamino)propyl]-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione as a tool in the study of enzyme inhibition and neurotransmitter modulation. Finally, the potential use of 2-[3-(Dimethylamino)propyl]-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in combination with other drugs for cancer therapy and neurodegenerative disease treatment should be explored.

Synthesis Methods

The synthesis of 2-[3-(Dimethylamino)propyl]-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps, including the condensation of 3,4,5-trimethoxybenzaldehyde with 2-amino-3-fluorobenzoic acid, followed by cyclization and reduction reactions. The final product is a crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.

Scientific Research Applications

2-[3-(Dimethylamino)propyl]-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. The compound has been shown to exhibit potent activity against certain cancer cell lines, making it a potential candidate for cancer therapy. 2-[3-(Dimethylamino)propyl]-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C25H27FN2O6

Molecular Weight

470.5 g/mol

IUPAC Name

2-[3-(dimethylamino)propyl]-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H27FN2O6/c1-27(2)9-6-10-28-21(14-11-18(31-3)23(33-5)19(12-14)32-4)20-22(29)16-13-15(26)7-8-17(16)34-24(20)25(28)30/h7-8,11-13,21H,6,9-10H2,1-5H3

InChI Key

NNTCVPHXPDILGV-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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